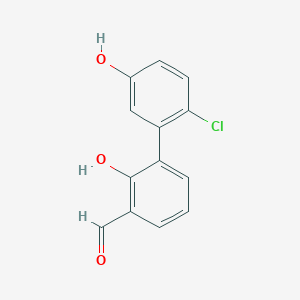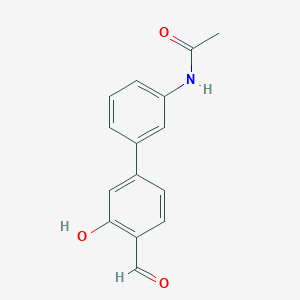
MFCD18086591
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-formyl-2’-hydroxy [1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of Functional Groups: The formyl and hydroxy groups can be introduced through selective oxidation and hydroxylation reactions. The carboxylate group is often introduced via esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki coupling reactions followed by sequential functional group modifications. The use of catalysts, such as palladium, and controlled reaction conditions, including temperature and pressure, are crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-formyl-2’-hydroxy [1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Conversion to Methyl 3’-carboxy-2’-hydroxy [1,1’-biphenyl]-4-carboxylate.
Reduction: Formation of Methyl 3’-hydroxymethyl-2’-hydroxy [1,1’-biphenyl]-4-carboxylate.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3’-formyl-2’-hydroxy [1,1’-biphenyl]-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and dyes.
Mechanism of Action
The mechanism by which Methyl 3’-formyl-2’-hydroxy [1,1’-biphenyl]-4-carboxylate exerts its effects is primarily through its reactive functional groups. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The hydroxy group can participate in hydrogen bonding, influencing molecular interactions and stability. The carboxylate group can interact with metal ions, affecting catalytic processes and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3’-carboxy-2’-hydroxy [1,1’-biphenyl]-4-carboxylate
- Methyl 3’-hydroxymethyl-2’-hydroxy [1,1’-biphenyl]-4-carboxylate
- Methyl 3’-methoxy-2’-hydroxy [1,1’-biphenyl]-4-carboxylate
Uniqueness
Methyl 3’-formyl-2’-hydroxy [1,1’-biphenyl]-4-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for specific chemical modifications and interactions that are not possible with other similar compounds.
Properties
IUPAC Name |
methyl 4-(3-formyl-2-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-15(18)11-7-5-10(6-8-11)13-4-2-3-12(9-16)14(13)17/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPITOVTCBAXQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685229 |
Source


|
| Record name | Methyl 3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258618-95-9 |
Source


|
| Record name | Methyl 3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[Benzo(B)thiophen-2-YL]-2-formylphenol](/img/structure/B6378368.png)



![6-[Benzo(b)thiophen-2-yl]-2-formylphenol](/img/structure/B6378405.png)




